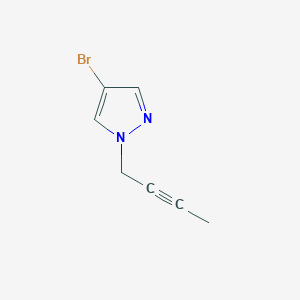

4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole

Descripción

Structural Characterization of 4-Bromo-1-(but-2-yn-1-yl)-1H-pyrazole

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The IUPAC name is designated as 4-bromo-1-but-2-ynylpyrazole, reflecting the substitution pattern on the five-membered pyrazole ring. The compound is assigned Chemical Abstracts Service registry number 1249742-66-2, which serves as its unique chemical identifier in databases and literature. Alternative systematic names include this compound and 4-bromo-1-but-2-ynylpyrazole, with various commercial suppliers utilizing different nomenclature variations.

The molecular formula C7H7BrN2 indicates the presence of seven carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms within the molecular structure. The molecular weight is precisely calculated as 199.05 grams per mole, which corresponds to the sum of atomic masses for all constituent atoms. The InChI (International Chemical Identifier) string provides a standardized representation as InChI=1S/C7H7BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3, encoding the complete connectivity information. The corresponding InChIKey AXHBETNLKDYNRA-UHFFFAOYSA-N serves as a fixed-length hash representation for database searching and compound identification. The Simplified Molecular Input Line Entry System representation is expressed as CC#CCN1C=C(C=N1)Br, providing a linear notation for the molecular structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar pyrazole ring system with specific substituent orientations that influence the overall three-dimensional structure. The pyrazole core maintains its characteristic five-membered aromatic ring geometry with nitrogen atoms positioned at the 1 and 2 positions relative to the carbon framework. The bromine substituent at position 4 extends perpendicular to the ring plane, contributing to the overall molecular dipole moment and influencing intermolecular interactions. The but-2-yn-1-yl substituent introduces a linear alkynyl functionality that extends from the nitrogen atom at position 1, creating an extended molecular framework with distinct conformational preferences.

Conformational analysis reveals that the but-2-yn-1-yl chain can adopt multiple rotational states around the carbon-nitrogen bond connecting the alkynyl group to the pyrazole ring. The triple bond within the but-2-yn-1-yl substituent constrains the local geometry to a linear arrangement, while the methyl group at the terminal position can rotate freely. The overall molecular shape is influenced by the interplay between the planar pyrazole ring and the extended alkynyl chain, resulting in a non-planar structure with specific preferred conformations. Steric interactions between the bromine atom and the alkynyl substituent may influence the preferred conformational states, particularly when considering crystal packing arrangements or solution-phase behavior.

The bond lengths within the pyrazole ring system are consistent with aromatic character, with carbon-nitrogen and carbon-carbon bonds exhibiting partial double-bond character due to electron delocalization. The carbon-bromine bond length is typical for aromatic halogen substitution, while the carbon-nitrogen bond connecting the ring to the alkynyl substituent shows single-bond characteristics. The alkynyl triple bond maintains its characteristic shortened bond length, contributing to the linear geometry of this portion of the molecule.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are not explicitly detailed in the available literature, the structural characterization of related pyrazole derivatives provides insights into expected crystal packing arrangements and molecular conformations in the solid state. The presence of both bromine and alkynyl substituents suggests potential for interesting intermolecular interactions, including halogen bonding and weak hydrogen bonding interactions that could influence crystal structure formation. The bromine atom, being a heavy atom, would facilitate structure determination through X-ray diffraction methods and contribute to the overall electron density map.

Crystallographic studies of similar pyrazole derivatives have demonstrated the tendency for these compounds to form hydrogen-bonded networks through interactions involving the nitrogen atoms of the pyrazole ring and any available hydrogen bond donors or acceptors. The alkynyl functionality in this compound could participate in weak intermolecular interactions through carbon-hydrogen contacts or pi-pi stacking arrangements with neighboring molecules. The bromine substituent may engage in halogen bonding interactions, where the bromine acts as a halogen bond donor to electron-rich regions of adjacent molecules.

The expected crystal system would likely be influenced by the molecular symmetry and the ability of the molecules to pack efficiently while maximizing favorable intermolecular interactions. The presence of the extended alkynyl chain might result in layered crystal structures or channel-like arrangements, depending on the specific packing preferences. The molecular volume and shape would dictate the density of the crystal structure, with the bromine atom contributing significantly to the overall molecular weight and packing efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment and connectivity of atoms within this compound. Proton nuclear magnetic resonance analysis would reveal distinct signals corresponding to the different hydrogen environments within the molecule. The pyrazole ring protons would appear as characteristic signals in the aromatic region, with the proton at position 3 and position 5 of the pyrazole ring showing distinct chemical shifts due to their different electronic environments relative to the bromine substituent and nitrogen atoms.

The but-2-yn-1-yl substituent would contribute several distinct signals to the proton spectrum. The methylene protons adjacent to the pyrazole nitrogen would appear as a characteristic pattern, likely showing coupling to neighboring protons in the alkynyl chain. The terminal methyl group of the but-2-yn-1-yl chain would appear as a distinct signal, potentially showing long-range coupling through the triple bond system. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the triple bond and the pyrazole ring system.

Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbon framework, with each carbon atom showing distinct chemical shifts corresponding to its electronic environment. The pyrazole ring carbons would appear in the aromatic region, with the carbon bearing the bromine substituent showing a characteristic downfield shift due to the halogen's deshielding effect. The alkynyl carbons would appear at characteristic chemical shifts for triple-bonded carbons, with the internal alkynyl carbon typically appearing further downfield than the terminal alkynyl carbon. The methyl carbon would appear in the aliphatic region with a chemical shift typical for alkyl groups adjacent to unsaturated systems.

Infrared Vibrational Signatures

Infrared spectroscopy provides characteristic vibrational frequencies that serve as fingerprints for the functional groups present in this compound. The alkynyl triple bond would exhibit a characteristic stretching vibration in the region around 2100-2260 wavenumbers, representing one of the most diagnostic features of the infrared spectrum. This carbon-carbon triple bond stretch would appear as a sharp, moderately intense absorption band, clearly distinguishing the compound from related pyrazole derivatives lacking the alkynyl functionality.

The pyrazole ring system would contribute several characteristic vibrations to the infrared spectrum. Aromatic carbon-carbon stretching vibrations would appear in the region around 1400-1600 wavenumbers, while carbon-nitrogen stretching vibrations within the ring would contribute to absorptions in the 1300-1500 wavenumber range. The presence of the bromine substituent would influence the ring vibrational modes, potentially causing shifts in the characteristic pyrazole vibrations compared to unsubstituted analogues.

Carbon-hydrogen stretching vibrations would appear in the region around 2800-3100 wavenumbers, with aromatic carbon-hydrogen stretches typically appearing at higher frequencies than aliphatic carbon-hydrogen stretches. The methyl group of the but-2-yn-1-yl substituent would contribute characteristic symmetric and antisymmetric stretching vibrations, while the methylene group adjacent to the pyrazole ring would show its own distinctive stretching patterns. Bending vibrations of carbon-hydrogen bonds would appear at lower frequencies, contributing to the fingerprint region of the spectrum below 1500 wavenumbers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound would reveal characteristic fragmentation patterns that provide structural information and confirm molecular identity. The molecular ion peak would appear at mass-to-charge ratio 199 for the compound containing bromine-79, with an additional peak at mass-to-charge ratio 201 due to the presence of bromine-81, reflecting the natural isotope distribution of bromine. The intensity ratio between these peaks would be approximately 1:1, characteristic of compounds containing a single bromine atom.

Fragmentation of the molecular ion would likely proceed through several pathways, with the loss of the alkynyl substituent representing a major fragmentation route. The resulting fragment containing the brominated pyrazole ring would appear at a lower mass-to-charge ratio, providing confirmation of the substitution pattern. Additional fragmentations might involve the loss of bromine atoms or smaller alkyl fragments from the but-2-yn-1-yl chain, creating a series of fragment ions that together provide a characteristic fingerprint for the compound.

The presence of the bromine atom would facilitate fragmentation analysis due to its leaving group properties and the distinctive isotope pattern it imparts to fragment ions. Collision-induced dissociation experiments could provide additional structural information by generating characteristic fragmentation pathways under controlled conditions. The alkynyl functionality might undergo rearrangement reactions during the ionization and fragmentation process, potentially leading to cyclization products or other rearranged ions that provide additional structural confirmation.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound through computational methods that solve the Schrödinger equation for multi-electron systems. These calculations employ exchange-correlation functionals to approximate the complex electron-electron interactions within the molecule, enabling the prediction of molecular geometries, electronic properties, and vibrational frequencies. The widely-used B3LYP functional combined with appropriate basis sets has proven effective for pyrazole derivatives, providing reliable results for structural parameters and energetic properties.

The calculated molecular geometry from density functional theory optimization reveals the preferred conformation of this compound in the gas phase, including bond lengths, bond angles, and dihedral angles throughout the molecular structure. The pyrazole ring maintains its planar geometry with calculated bond lengths consistent with aromatic character, while the bromine substituent and alkynyl chain adopt their preferred orientations to minimize steric interactions and electronic repulsion. The carbon-carbon triple bond length in the alkynyl group would be calculated to match experimental values for similar systems, typically around 1.20 Angstroms.

Vibrational frequency calculations using density functional theory provide theoretical predictions for infrared and Raman spectroscopic assignments. These calculations yield harmonic vibrational frequencies that, when scaled by appropriate factors, correlate well with experimental observations. The calculated frequencies for the alkynyl triple bond stretch, pyrazole ring vibrations, and carbon-hydrogen stretching modes would serve to validate experimental spectroscopic assignments and provide insights into the vibrational coupling between different parts of the molecule. The intensity calculations for infrared absorptions would help identify the most prominent spectroscopic features.

Molecular Orbital Analysis

Molecular orbital analysis of this compound provides fundamental insights into the electronic structure and chemical reactivity through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. The highest occupied molecular orbital typically involves electron density localized on the pyrazole ring system and the alkynyl functionality, while the lowest unoccupied molecular orbital may show significant contribution from the bromine substituent and the pi-system of the pyrazole ring. The energy gap between these frontier orbitals determines the electronic excitation energy and influences the compound's optical properties and chemical reactivity.

The molecular orbital analysis reveals the extent of electron delocalization throughout the conjugated system formed by the pyrazole ring and the alkynyl substituent. The nitrogen atoms in the pyrazole ring contribute lone pair electrons that participate in the aromatic pi-system, while the alkynyl triple bond provides additional pi-electron density that may interact with the ring system through extended conjugation. The bromine substituent acts as an electron-withdrawing group, influencing the electron density distribution and affecting the energy levels of the molecular orbitals.

Natural bond orbital analysis provides a complementary perspective on the electronic structure by partitioning the electron density into localized bonds and lone pairs. This analysis reveals the hybridization states of the atoms, the occupancy of natural orbitals, and the extent of charge transfer between different parts of the molecule. The carbon atoms in the alkynyl group would show sp-hybridization characteristic of triple bonds, while the pyrazole ring carbons exhibit sp2-hybridization typical of aromatic systems. The bromine atom contributes several lone pairs that may participate in intermolecular interactions or influence the overall molecular dipole moment.

The electronic properties derived from molecular orbital analysis include atomic charges, bond orders, and stabilization energies that help predict chemical reactivity and physical properties. The electrostatic potential surface calculated from the molecular orbitals provides visual representation of the molecular reactivity, highlighting regions of positive and negative charge that govern intermolecular interactions and chemical behavior. These computational insights complement experimental characterization data and provide a molecular-level understanding of the structure-property relationships in this compound.

Structure

2D Structure

Propiedades

IUPAC Name |

4-bromo-1-but-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHBETNLKDYNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Bromo-1-(but-2-yn-1-yl)-1H-pyrazole is a substituted pyrazole compound that has garnered attention for its diverse biological activities. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The methodology often employs various catalysts and solvents to enhance yield and selectivity. For instance, using microwave-assisted synthesis has been shown to improve reaction times and product yields significantly.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For example, various pyrazole compounds have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | E. coli |

| Other Pyrazoles | 0.22 - 0.25 | S. aureus |

Anticancer Activity

The anticancer potential of pyrazoles has been extensively studied, with several derivatives exhibiting significant antiproliferative effects against various cancer cell lines. For instance, certain pyrazole compounds have been identified as effective inhibitors of epidermal growth factor receptor (EGFR) with IC50 values comparable to established chemotherapeutics like erlotinib .

Anti-inflammatory Activity

This compound also shows promise in anti-inflammatory applications. Pyrazoles have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Compounds with similar structures have demonstrated significant reductions in carrageenan-induced edema in animal models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Some derivatives interact with specific receptors such as estrogen receptors, which may mediate their effects on cancer cells.

Case Studies

In one notable study, a series of substituted pyrazoles were evaluated for their anti-inflammatory effects using a rat model. The results indicated that certain compounds significantly reduced inflammation markers compared to control groups . Another study highlighted the efficacy of pyrazole derivatives against multidrug-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole serves as a precursor for synthesizing various derivatives, which can enhance its pharmacological properties. For instance, it can be utilized in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole and other bipyrazoles, which have shown promise in medicinal applications .

Medicinal Chemistry Applications

Pharmaceutical Development : The compound has been explored for its potential as an inhibitor in various biological pathways. It has been identified as a starting material for synthesizing biologically active compounds, including those targeting enzyme inhibition and receptor modulation .

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity as selective androgen receptor degraders (SARDs). These compounds were shown to degrade androgen receptors effectively, indicating their potential in treating conditions like prostate cancer .

Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of liver alcohol dehydrogenase, suggesting its utility in studying metabolic pathways related to alcohol metabolism .

Anticancer Activity : Pyrazole derivatives have been reported to exhibit anticancer properties. For example, certain compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation in vitro .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of biologically active compounds | Inhibitors for various enzymes |

| Cancer Research | Development of anticancer agents | Selective androgen receptor degraders |

| Metabolic Studies | Investigation into metabolic pathways | Inhibition of liver alcohol dehydrogenase |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Synthesis of bipyrazoles and other derivatives |

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : The propargyl group in the target compound introduces sp-hybridized carbons, enhancing electron-withdrawing effects compared to alkyl or aryl groups. This may polarize the pyrazole ring, altering reactivity in electrophilic substitutions .

Spectroscopic and Physical Properties

Key Observations :

- The alkyne substituent in the target compound would likely show a characteristic ¹H NMR triplet for propargyl CH₂ (~δ 4.5–5.0) and IR C≡C stretching (~2100–2260 cm⁻¹), absent in other derivatives .

- Bromine at C4 consistently causes deshielding in pyrazole ring protons (δ 7.3–8.0) across analogs .

Stability and Handling

Métodos De Preparación

Direct N-Alkylation Approach

A plausible synthetic route involves the reaction of 4-bromo-1H-pyrazole with a but-2-yn-1-yl electrophile (such as but-2-yn-1-yl bromide or chloride) under basic conditions to achieve N-alkylation at the pyrazole nitrogen.

- Reaction conditions: Typically, a base such as sodium hydride or potassium carbonate is used in an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

- Temperature: Ambient to reflux depending on reactivity.

- Yield: Moderate to good yields expected based on analogous pyrazole alkylations.

This method leverages the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the alkynyl halide.

Metalation Followed by Electrophilic Substitution

This method involves metalation of 4-bromo-1H-pyrazole at the nitrogen or carbon site using a strong base like n-butyllithium at low temperature (-78 °C), generating a reactive organolithium intermediate. This intermediate can then be reacted with an electrophile such as but-2-yn-1-yl halide or related compounds to form the target molecule.

- Example conditions:

- 4-bromo-1H-pyrazole dissolved in tetrahydrofuran, cooled to -78 °C

- Slow addition of n-butyllithium (2.5 M in hexanes)

- Stirring at -78 °C for 1 hour

- Addition of but-2-yn-1-yl electrophile

- Warming to 0 °C for completion

- Workup: Quenching with aqueous sodium chloride solution, extraction, drying, and purification by silica gel chromatography.

- Yield: Expected moderate yields based on related pyrazole functionalizations.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct N-Alkylation | 4-bromo-1H-pyrazole, but-2-yn-1-yl halide, base (NaH, K2CO3) | Aprotic solvent, RT to reflux | Simple, straightforward | Moderate (40-70) | Requires careful control to avoid polyalkylation |

| Metalation-Electrophilic Substitution | 4-bromo-1H-pyrazole, n-butyllithium, but-2-yn-1-yl electrophile | THF, -78 °C to 0 °C, inert atmosphere | High regioselectivity | Moderate (50-60) | Requires low temperature and inert atmosphere |

| Sonication-Assisted Cyclization (for pyrazole core) | Hydrazine hydrate, ester/nitrile precursors | Sonication, mild heating | Rapid, efficient for pyrazole ring formation | Variable | May be used as initial step for pyrazole synthesis |

Research Findings and Notes

- The metalation approach using n-butyllithium is well-documented for pyrazole functionalization and allows for selective substitution at the nitrogen. This method requires strict inert atmosphere and temperature control to prevent side reactions.

- Direct alkylation methods are simpler but may lead to mixtures if multiple nucleophilic sites are present; however, with proper base and solvent choice, selective N-alkylation is achievable.

- No direct, detailed published experimental procedure specifically for 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole was found in the reviewed literature, but the synthesis can be extrapolated from known pyrazole alkylation and metalation protocols.

- The compound’s molecular formula is C7H7BrN2 with a molecular weight of 199.05 g/mol, confirming the substitution pattern.

- The synthesis of related 4-bromo-1-methyl-1H-pyrazole derivatives involves similar lithiation and electrophilic substitution steps, providing a reliable precedent for the but-2-yn-1-yl analog.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole?

The compound is typically synthesized via cross-coupling reactions such as:

- Suzuki-Miyaura coupling : Reacting 4-bromo-1H-pyrazole derivatives with alkynyl boronic acids or esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 60–80°C .

- Sonogashira coupling : Using 4-bromo-pyrazole precursors with terminal alkynes (e.g., but-2-yne derivatives) in the presence of CuI and Pd catalysts . Microwave-assisted methods can enhance reaction efficiency and selectivity, reducing side products .

Q. How is the compound characterized to confirm its structure?

Standard analytical techniques include:

- NMR spectroscopy : H and C NMR to verify substitution patterns and alkyne connectivity.

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for pyrazole-thiazole hybrids (e.g., crystal structures showing dihedral angles between rings) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What safety precautions are essential when handling this compound?

- Use personal protective equipment (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Refer to MSDS guidelines for spill management and waste disposal (e.g., halogenated waste protocols) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

Key parameters include:

- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ for Suzuki-Miyaura; CuI/Pd(PPh₃)₄ for Sonogashira.

- Solvent systems : Polar aprotic solvents (DMF, THF) improve solubility of bromopyrazole intermediates .

- Temperature control : Microwave irradiation (100–120°C) reduces reaction time from hours to minutes .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates products with >95% purity .

Q. What strategies are effective for functionalizing the pyrazole core to introduce diverse substituents?

- Electrophilic substitution : Bromine at the 4-position serves as a handle for further modifications (e.g., arylations via Heck-Mizoroki reactions) .

- Heterocycle fusion : React with thiazole or triazole precursors to create hybrid structures with enhanced bioactivity (e.g., antitubulin agents) .

- Post-synthetic modifications : Click chemistry (CuAAC) to append fluorophenyl or methoxyphenyl groups via triazole linkers .

Q. How can structural ambiguities in derivatives be resolved during SAR studies?

- Computational modeling : DFT calculations predict regioselectivity in cyclization reactions (e.g., Bergman cycloaromatization pathways) .

- Crystallographic data : Compare experimental (X-ray) and simulated powder diffraction patterns to validate tautomeric forms .

- Competitive binding assays : Test derivatives against biological targets (e.g., σ receptors) to correlate activity with substituent orientation .

Q. What methodologies are used to evaluate biological activity in pyrazole derivatives?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assays on human cancer cell lines (e.g., IC₅₀ values for breast cancer MCF-7) .

Q. How can contradictory data on reaction yields or bioactivity be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.